REACTION_CXSMILES
|
Cl[C:2]1[C:3]([OH:21])=[C:4]([C:14]([OH:20])=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=1)[C:5](OC1C=CC=CC=1)=[O:6].[NH2:22]C1C=CC(C(C2C=CC(OC)=CC=2)C#N)=C(C(F)(F)F)C=1.ClC1C=CC(Cl)=CC=1Cl>>[OH:21][C:3]1[CH:2]=[CH:16][C:15]([N+:17]([O-:19])=[O:18])=[C:14]([OH:20])[C:4]=1[C:5]([NH2:22])=[O:6]
|
Name
|
phenyl 3-chloro-2,6-dihydroxy-5-nitrobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)OC2=CC=CC=C2)C(=C(C1)[N+](=O)[O-])O)O
|
Name
|
4-amino-α-(4-methoxyphenyl)-2-(trifluoromethyl)benzeneacetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)C(C#N)C1=CC=C(C=C1)OC)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 10 minutes at 190° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured onto 140 parts of petroleumether
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The supernatant phase is decanted
|
Type
|
STIRRING
|
Details
|
stirred with activated charcoal
|
Type
|
FILTRATION
|
Details
|
The latter is filtered off over hyflo
|
Type
|
ADDITION
|
Details
|
Petroleumether is added to the filtrate till turbid
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallized from acetonitrile
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)N)C(=C(C=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |